3-(Trifluoromethyl)isoxazol-5-ol

Overview

Description

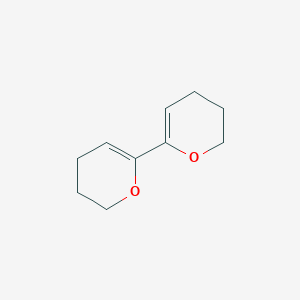

“3-(Trifluoromethyl)isoxazol-5-ol” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

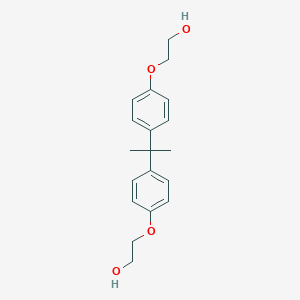

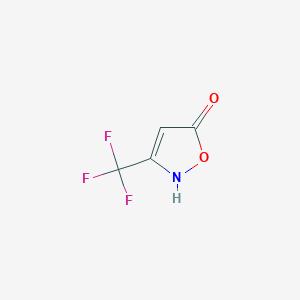

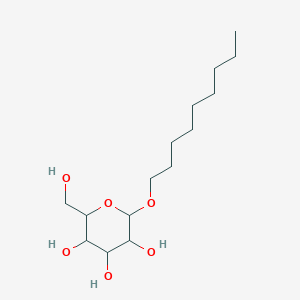

The molecular structure of “3-(Trifluoromethyl)isoxazol-5-ol” consists of a five-membered isoxazole ring with a trifluoromethyl group attached to the 3-position and a hydroxyl group attached to the 5-position .

Chemical Reactions Analysis

Isoxazole derivatives, including “3-(Trifluoromethyl)isoxazol-5-ol”, have been found to undergo various chemical reactions . For example, 3-aminocrotononitrile reacts with hydroxylamine hydrochloride to give 5-amino-3-methylisoxazole .

Scientific Research Applications

Drug Discovery and Design

Isoxazole rings, such as in 3-(Trifluoromethyl)isoxazol-5-ol , are commonly found in many commercially available drugs due to their significant biological activities. The development of metal-free synthetic routes for isoxazoles is crucial for eco-friendly drug synthesis. This compound can be used to create a diverse collection of heterocyclic molecules, accelerating the drug discovery process .

Anticancer Activity

The cytotoxic effects of isoxazole derivatives, including 3-(Trifluoromethyl)isoxazol-5-ol , have been observed in biological studies. These compounds have been integrated into leukemia HL-60 cells culture, showing potential as anticancer agents .

Anti-Inflammatory and Analgesic Properties

Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. The substitution of various groups on the isoxazole ring, such as the trifluoromethyl group, imparts different activities, which can be harnessed for therapeutic purposes .

Antimicrobial and Antiviral Uses

The structure of isoxazole compounds has been associated with antimicrobial and antiviral properties3-(Trifluoromethyl)isoxazol-5-ol could be explored for its potential in treating infections and viral diseases .

Anticonvulsant Effects

Isoxazole derivatives have been evaluated for anticonvulsant activity. Compounds like 3-(Trifluoromethyl)isoxazol-5-ol can act as GABA uptake inhibitors and show promise as anticonvulsants, potentially aiding in the treatment of epilepsy .

Nanocatalysis and Sensing Applications

Research has indicated that isoxazole derivatives can be used in nanocatalysis and sensing applications. The unique structure of 3-(Trifluoromethyl)isoxazol-5-ol may contribute to the development of new catalysts and sensors with improved performance .

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Mechanism of Action

Target of Action

The substitution of various groups on the isoxazole ring imparts different activities .

Mode of Action

It’s known that the chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Biochemical Pathways

Isoxazoles are known to be synthesized via various synthetic techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction .

Pharmacokinetics

It’s known that the lipophilic diaromatic derivatives of isoxazoles can cross the blood-brain barrier (bbb), indicating potential central nervous system (cns) activity .

Result of Action

Isoxazoles have been shown to have a wide spectrum of biological activities and therapeutic potential .

Action Environment

It’s known that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDTNKXRBJRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NOC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)isoxazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)